(2,5-Dichlorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
(2,5-Dichlorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound featuring a dichlorophenyl group, a piperidine ring, and a methylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichlorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a nucleophilic substitution reaction involving a suitable amine and a halogenated precursor.
Attachment of the Methylpyridine Group: This step involves the reaction of the piperidine intermediate with 6-methylpyridin-2-ol under basic conditions to form the (6-methylpyridin-2-yl)oxy group.
Coupling with Dichlorophenyl Group: The final step involves coupling the (6-methylpyridin-2-yl)oxy-piperidine with a 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2,5-Dichlorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound can be used to study the interactions of piperidine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of the dichlorophenyl and piperidine groups.
Mechanism of Action
The mechanism of action of (2,5-Dichlorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group can engage in hydrophobic interactions, while the piperidine ring can form hydrogen bonds or ionic interactions with biological macromolecules. The methylpyridine moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2,5-Dichlorophenyl)(4-piperidinyl)methanone: Lacks the methylpyridine group, which may reduce its binding affinity and specificity.
(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone: Lacks the dichlorophenyl group, which may alter its hydrophobic interactions and overall reactivity.
Uniqueness
The presence of both the dichlorophenyl and methylpyridine groups in (2,5-Dichlorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone makes it unique. This combination allows for a diverse range of chemical reactions and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2,5-dichlorophenyl)-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c1-12-3-2-4-17(21-12)24-14-7-9-22(10-8-14)18(23)15-11-13(19)5-6-16(15)20/h2-6,11,14H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZPMRBBPAMOTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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